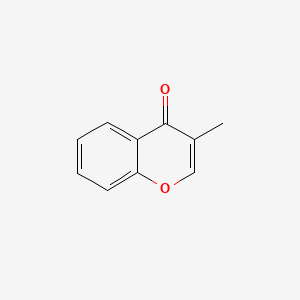

Methylchromone

Vue d'ensemble

Description

La méthylchromone, également connue sous le nom de 2-méthylchromone, est un dérivé de la chromone, qui est un composé hétérocyclique contenant de l'oxygène. Les chromones sont des composés phénoliques naturels que l'on trouve dans diverses plantes et champignons. La méthylchromone est connue pour ses activités biologiques significatives, notamment ses propriétés antioxydantes, antimicrobiennes, anticancéreuses et anti-inflammatoires .

Mécanisme D'action

Target of Action

Methylchromone, also known as 3-Methylchromone, is a derivative of chromones . Chromones are naturally occurring phenolic compounds that are universally present in a healthy human diet . They are associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . .

Mode of Action

Chromones, in general, have been found to exhibit their effects through various in vitro, in vivo, and clinical studies . They play a role in alleviating allergies, reducing oxidative damage, inhibiting cancer, infections, and inflammation, and for treating neurological and psychiatric disorders .

Biochemical Pathways

Chromones are known to interact with multiple biochemical pathways due to their diverse biological activities . They can influence pathways related to oxidative stress, inflammation, cancer progression, and neurological disorders .

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body

Result of Action

Chromones have been found to exhibit antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . They can alleviate allergies, reduce oxidative damage, inhibit cancer, infections, and inflammation, and aid in treating neurological and psychiatric disorders .

Analyse Biochimique

Biochemical Properties

Methylchromone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. This compound can inhibit the activity of these enzymes, leading to altered metabolic pathways . Additionally, this compound has been shown to interact with proteins involved in oxidative stress response, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes such as Bax and p53 . It also inhibits the expression of anti-apoptotic genes like Bcl-2. In addition, this compound modulates cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and increased cell death . Furthermore, this compound has been shown to enhance the expression of antioxidant genes, thereby reducing oxidative stress and protecting cells from damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of various substrates . It also activates antioxidant enzymes by binding to their regulatory regions, enhancing their expression and activity . Additionally, this compound modulates gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell survival, apoptosis, and oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and inhibition of cell proliferation . In in vitro studies, this compound has been observed to maintain its biological activity for several days, while in in vivo studies, its effects can last for weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as antioxidant protection and anti-inflammatory activity . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while adverse effects occur at higher doses . It is important to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . This compound can be metabolized into various derivatives, some of which retain biological activity while others are inactive . The metabolic pathways of this compound also involve interactions with cofactors such as NADPH and glutathione, which are essential for its enzymatic reactions . These interactions can affect the metabolic flux and levels of metabolites in cells, influencing the overall biological activity of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport, involving specific transporters and binding proteins . Once inside the cells, this compound can accumulate in different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . The transport and distribution of this compound can affect its localization and accumulation, thereby influencing its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can localize to specific compartments or organelles within cells, such as the mitochondria, endoplasmic reticulum, and nucleus . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its specific destinations . The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity. For example, mitochondrial localization of this compound enhances its ability to modulate oxidative stress and apoptosis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthylchromone peut être synthétisée par différentes méthodes, notamment :

À partir d'acides salicyliques : Les acides salicyliques peuvent être convertis en méthylchromones par des réactions de cyclisation.

À partir de chlorures de benzoyle : Les chlorures de benzoyle peuvent réagir avec des nucléophiles appropriés pour former des méthylchromones.

À partir de dérivés de la 2-hydroxyacétophénone : Ces dérivés subissent une cyclisation pour former des méthylchromones.

À partir de dérivés du furane : Les dérivés du furane peuvent être transformés en méthylchromones par des conditions de réaction spécifiques.

Méthodes de production industrielle : La production industrielle de la méthylchromone implique généralement une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus, optimisées pour le rendement et la pureté. Des approches de synthèse verte, telles que l'utilisation de liquides ioniques et de réactions sans solvant, sont également explorées pour rendre le processus plus respectueux de l'environnement .

Analyse Des Réactions Chimiques

La méthylchromone subit diverses réactions chimiques, notamment :

Oxydation : La méthylchromone peut être oxydée pour former des quinones correspondantes.

Thionation : Introduction d'atomes de soufre dans la structure de la chromone.

Hydrogénation : Réduction du cycle de la chromone pour former des dihydrochromones.

Photolyse : Décomposition de la méthylchromone sous l'exposition à la lumière.

Réactions avec des réactifs organométalliques : Formation de complexes organométalliques.

Réactions de Diels-Alder : Réactions de cycloaddition pour former des structures complexes.

Réactions de condensation : Formation de molécules plus grandes par condensation.

Réactions de dimérisation : Formation de dimères par des réactions de couplage.

Réactions de Vilsmeier-Haack : Réactions de formylation pour introduire des groupes formyles.

Réactions de substitution électrophile : Substitution d'atomes d'hydrogène par des électrophiles.

Réactions d'ouverture de cycle : Rupture du cycle de la chromone pour former des composés à chaîne ouverte.

Réactions d'ouverture de cycle et de fermeture de cycle : Conversion de composés à chaîne ouverte en structures cycliques.

Réactions de dégradation du cycle : Dégradation du cycle de la chromone.

Réactions de coloration : Formation de composés colorés par des réactions spécifiques.

4. Applications de la recherche scientifique

La méthylchromone a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme élément constitutif pour la synthèse de divers composés biologiquement actifs.

Biologie : Étudiée pour son rôle dans les processus cellulaires et ses effets sur différents systèmes biologiques.

Médecine : Recherchée pour ses effets thérapeutiques potentiels, notamment ses activités anticancéreuses, anti-inflammatoires et antimicrobiennes.

Industrie : Utilisée dans la production de pigments, de cosmétiques et de colorants laser.

5. Mécanisme d'action

Le mécanisme d'action de la méthylchromone implique son interaction avec diverses cibles moléculaires et voies. Elle exerce ses effets par :

Activité antioxydante : Piégeage des radicaux libres et réduction du stress oxydatif.

Activité antimicrobienne : Inhibition de la croissance des bactéries et des champignons.

Activité anticancéreuse : Induction de l'apoptose et inhibition de la prolifération cellulaire.

Activité anti-inflammatoire : Réduction de l'inflammation par modulation des voies inflammatoires.

Applications De Recherche Scientifique

Medicinal Chemistry

Methylchromone derivatives have shown promising results in medicinal applications, particularly in cancer treatment and neuroprotection.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound derivatives can induce apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cells. The mechanism involves the upregulation of pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like BCL-2 and CDK4 .

Table 1: Cytotoxic Effects of this compound Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Methylchromone | MCF-7 | 15 | Induces apoptosis via P53/BAX upregulation |

| 3-Formyl-6-methylchromone | HCT-116 | 20 | Downregulates CDK4 and BCL-2 |

| 6-Methoxy-4H-chromone | Prostate Cancer | 0.67 | MAO-B inhibition |

Neuroprotective Effects

This compound has been identified as a potential neuroprotective agent. Its derivatives have shown efficacy in inhibiting enzymes related to neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidases (MAO-A and MAO-B). These compounds can mitigate oxidative stress and protect neuronal cells from damage, making them candidates for treating conditions like Alzheimer's disease .

Agricultural Applications

In addition to its medicinal properties, this compound has been explored for its insecticidal activity. Certain derivatives have demonstrated effectiveness against agricultural pests, providing a potential avenue for developing eco-friendly pesticides.

Table 2: Insecticidal Activity of this compound Derivatives

| Compound | Target Pest | Activity Level |

|---|---|---|

| 6-Methylchromone | Aphids | Moderate |

| Chromanone Analog | Beetles | High |

Material Science

This compound is also utilized in the field of material science, particularly in the synthesis of dyes and pigments. Its ability to form stable complexes with metal ions makes it valuable for producing colorants with desirable properties.

Cytotoxicity Against Tumor Cells

A comprehensive study evaluated the cytotoxic effects of various chromone derivatives on human tumor cell lines, revealing that halogenated methylchromones exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound derivatives against pathogens like Vibrio species, suggesting their application in clinical settings and food preservation.

Comparaison Avec Des Composés Similaires

La méthylchromone est comparée à d'autres composés similaires, tels que :

Chromone : Le composé parent de la méthylchromone, connu pour ses activités biologiques.

Coumarine : Un isomère de la chromone avec des propriétés biologiques similaires.

Flavones : Une classe de composés liés structurellement aux chromones, connus pour leurs activités antioxydantes et anti-inflammatoires.

Isoflavones : Similaires aux flavones mais avec des schémas de substitution différents, présentant une activité œstrogénique

La méthylchromone se distingue par sa combinaison unique d'activités biologiques et son potentiel pour des applications thérapeutiques.

Activité Biologique

Methylchromone is a significant compound within the chromone family, recognized for its diverse biological activities. This article delves into the various aspects of its biological activity, including anticancer properties, anti-inflammatory effects, and potential applications in dermatology. The findings presented are based on a comprehensive review of recent research studies and case analyses.

Overview of this compound

Methylchromones are derivatives of chromones, which are oxygen-containing heterocyclic compounds. They have garnered attention in medicinal chemistry due to their potential therapeutic applications. Methylchromones exhibit various biological activities, including cytotoxicity against cancer cells, antioxidant properties, and anti-aging effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. A notable investigation synthesized several new chromanone derivatives and assessed their cytotoxic activities against various cancer cell lines, including:

- MCF-7 (human breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

Key Findings

The research demonstrated that specific this compound derivatives exhibited significant cytotoxic effects by inducing apoptosis and cell cycle arrest. The mechanisms involved include:

- DNA Fragmentation : Inducing DNA damage in cancer cells.

- Gene Expression Modulation : Down-regulating anti-apoptotic genes such as Bcl-2 while up-regulating pro-apoptotic genes like P53 and Bax .

Table 1 summarizes the cytotoxic effects of selected this compound derivatives against different cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14b | MCF-7 | 12.5 | Induces apoptosis |

| 17 | MCF-7 | 15.0 | DNA fragmentation |

| 6a | HCT-116 | 10.0 | Cell cycle arrest |

| 14c | HCT-116 | 11.5 | Up-regulates P53, down-regulates Bcl-2 |

Anti-inflammatory and Antioxidant Properties

Methylchromones also exhibit anti-inflammatory and antioxidant properties. Research has indicated that certain derivatives can inhibit inflammatory pathways and reduce oxidative stress in various models.

Case Study: Anti-aging Effects

A clinical study evaluated the effects of a formulation containing dihydroxy this compound on skin aging parameters. The results showed significant improvements in skin elasticity, hydration, and density among participants after treatment .

Table 2 presents the clinical findings related to skin health improvements:

| Parameter | Pre-treatment Score | Post-treatment Score | Percentage Improvement |

|---|---|---|---|

| Skin Elasticity | 45 | 65 | +44% |

| Skin Hydration | 30 | 51 | +70% |

| Skin Density | 40 | 54 | +35% |

The biological activity of methylchromones is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Methylchromones can inhibit enzymes involved in cancer progression.

- Regulation of Gene Expression : They modulate the expression levels of critical genes associated with apoptosis and cell cycle regulation.

- Antioxidant Activity : By scavenging free radicals, methylchromones contribute to reducing oxidative stress.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinities of this compound derivatives with target proteins such as CDK4, a crucial regulator in cell cycle progression. These studies reveal that certain derivatives possess strong binding affinities due to hydrophobic interactions and hydrogen bonding .

Propriétés

IUPAC Name |

3-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-7-6-12-9-5-3-2-4-8(9)10(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJKIHHNDMEBNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057845 | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-90-5 | |

| Record name | 3-Methylchromone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylchromone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLCHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ0091KAAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.